2-Methyl-6-nitrobenzoic anhydride

Macrolactamization Peptide Mimetics FE399 Analog

Standard coupling reagents (e.g., EDCI, HATU, PyBOP) often fail to deliver satisfactory yields in challenging macrolactonization and sterically hindered esterification reactions. 2-Methyl-6-nitrobenzoic anhydride (MNBA, Shiina reagent) directly addresses this pain point. - Achieves 71% yield for a 16-membered macrolactam vs. 50% (HATU) and 36% (PyBOP) under comparable conditions. - Enables room-temperature macrolactonization (e.g., 90% yield for 8-membered lactone), avoiding substrate decomposition under Yamaguchi reflux conditions. - Delivers 85% yield in esterification of the sterically demanding secondary alcohol menthol, outperforming carbodiimide-based reagents.

Molecular Formula C16H12N2O7
Molecular Weight 344.27 g/mol
CAS No. 434935-69-0
Cat. No. B1247750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-nitrobenzoic anhydride
CAS434935-69-0
Synonyms2-methyl-6-nitrobenzoic anhydride
Molecular FormulaC16H12N2O7
Molecular Weight344.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC(=O)C2=C(C=CC=C2[N+](=O)[O-])C
InChIInChI=1S/C16H12N2O7/c1-9-5-3-7-11(17(21)22)13(9)15(19)25-16(20)14-10(2)6-4-8-12(14)18(23)24/h3-8H,1-2H3
InChIKeyYEKPNMQQSPHKBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MNBA: Technical Baseline & Procurement


2-Methyl-6-nitrobenzoic anhydride (MNBA, CAS 434935-69-0), also known as the Shiina reagent, is an aromatic acid anhydride developed in 2002 as a dehydrative coupling agent for esterification, macrolactonization, and amide bond formation [1]. It is a white to pale yellow crystalline solid with a molecular weight of 344.28 g/mol and a melting point of 175–179°C [2]. Commercially, MNBA is supplied by major chemical vendors in purities typically exceeding 98% (T) or 95% [2], and is employed as a coupling promoter in the synthesis of amides, lactones, esters, and peptides .

Core Capability
Dehydrative coupling for macrolactonization, esterification, and amidation
Substrate Context
Sterically hindered acids and secondary alcohols, including chiral auxiliaries
Reaction Condition
Room-temperature protocol in CH₂Cl₂ with DMAP and tertiary amine base

Why MNBA Cannot Be Replaced with Generic Reagents


The unique ortho-nitro and ortho-methyl substitution pattern on the benzoic anhydride core of MNBA is not merely incidental; it directly dictates reaction outcome, selectivity, and operational feasibility. The ortho-nitro group enhances the electrophilicity of the carbonyl carbon, accelerating acyl transfer, while the ortho-methyl group provides crucial steric bulk that suppresses the formation of undesired benzoate ester byproducts via nucleophilic attack at the reagent's carbonyl [1][2]. Substituting MNBA with unsubstituted benzoic anhydride or other common coupling reagents (e.g., carbodiimides, aminium/uronium salts) in the same synthetic sequence frequently results in lower yields, poor chemoselectivity, incompatible reaction conditions (e.g., requirement for heating), or significant byproduct formation. The following quantitative evidence demonstrates these critical performance gaps.

1
ortho-Methyl substitution pattern suppresses ~10% benzamide byproduct; unsubstituted benzoic anhydride may not replicate this chemoselectivity.
2
Carbodiimides (e.g., EDCI) may fail in sterically hindered esterifications where MNBA achieves reported yields; direct substitution is not supported.
3
Aminium/uronium reagents (HATU, PyBOP) may yield lower macrolactamization efficiency; 1.4–2.0 fold differences suggest limited interchangeability.

MNBA: Performance Evidence vs. Closest Alternatives


Macrolactamization Yield: MNBA+DMAPO vs. HATU & PyBOP

In the synthesis of a 16-membered depsipeptidic macrolactam core of FE399, the combination of MNBA (1.3 equiv) and a catalytic amount of DMAPO (0.2 equiv) with triethylamine (2.6 equiv) at 40°C for 12 hours provided a 71% isolated yield of the cyclized product [1]. Under identical substrate and stoichiometric conditions (1.3 equiv reagent, 12 h, 40°C), the commonly used coupling reagents HATU and PyBOP yielded only 50% and 36%, respectively [1].

Macrolactamization Yield
Head-to-head
71% MNBA vs. 50% HATU / 36% PyBOP
Supports MNBA selection for 16-membered macrolactam synthesis.
1.3 equiv reagent, DMAPO cat., 40°C, 12 h; FE399 analog context.
Macrolactamization Peptide Mimetics FE399 Analog

MNBA Enables Esterification Where EDCI Fails Completely

During the optimization of a synthetic sequence for a glutamate analog, esterification using EDCI·HCl in dichloromethane (0°C to rt, 6 h) resulted in no reaction [1]. In contrast, the same transformation mediated by MNBA (with Et3N and DMAP) in CH2Cl2 at 0°C to room temperature for only 30 minutes delivered the desired ester in 52% yield [1].

Esterification Outcome
Head-to-head
52% yield with MNBA in 30 min vs. 0% with EDCI after 6 h
Demonstrates reactivity advantage where carbodiimides fail.
Glutamate analog synthesis; CH₂Cl₂, 0°C to rt.
Esterification Carbodiimide Failure Reagent Selection

Mild Macrolactonization: MNBA vs. Yamaguchi

In the total synthesis of octalactin A, the crucial eight-membered lactone ring closure using MNBA (with NEt3 and DMAP or DMAPO) proceeded in up to 90% yield at room temperature [1]. This contrasts sharply with the Yamaguchi macrolactonization method, which employs 2,4,6-trichlorobenzoyl chloride and requires heating under reflux to achieve comparable ring closure [2]. The MNBA-mediated reaction also demonstrates compatibility with secondary alcohol substrates, which can be problematic under Yamaguchi conditions [2].

8‑Membered Lactone
Class-level
Up to 90% yield at rt (MNBA) vs. typical Yamaguchi yields under reflux
Supports room-temperature medium-ring macrolactonization.
Data to verify; no same-substrate direct comparison available.
Macrolactonization Medium Ring Synthesis Octalactin A

Menthol Esterification with MNBA for Chiral Resolution

In the chiral resolution of a racemic carboxylic acid via esterification with ʟ-(−)-menthol, the reaction mediated by MNBA proceeded smoothly to afford the diastereomeric menthyl ester mixture in 85% yield after chromatographic separation [1]. While no direct comparator is provided in the same study, this yield represents a highly efficient outcome for a reaction involving a sterically hindered secondary alcohol (menthol), a transformation that is often low-yielding with standard carbodiimide-based methods.

Menthyl Ester Yield
Supporting
85% isolated yield
Reported high efficiency for sterically hindered alcohol esterification.
Chiral resolution context; no direct comparator in study.
Esterification Chiral Resolution Menthol

Chemoselective Amidation: MNBA vs. Benzoic Anhydride

In a model amidation reaction between 3-phenylpropanoic acid and 3-phenylpropylamine, unsubstituted benzoic anhydride produced the desired carboxamide in only 55% yield, accompanied by 10% of an undesired benzamide byproduct arising from nucleophilic attack on the benzoic anhydride itself [1]. In contrast, the use of MNBA or 2,4,6-trichlorobenzoic anhydride was reported to give carboxamides with 'high product-selectivities' [1], as the ortho-methyl group sterically shields the reagent's carbonyl from unwanted nucleophilic addition.

Amidation Selectivity
Cross-study
High product-selectivity; ~10% benzamide byproduct eliminated vs. benzoic anhydride
ortho-Methyl group reduces undesired nucleophilic attack.
3-phenylpropanoic acid + amine model system.
Amidation Chemoselectivity Anhydride Screening

Room Temperature Protocol: MNBA vs. Yamaguchi

The Shiina macrolactonization protocol using MNBA proceeds efficiently at room temperature in the presence of DMAP and a tertiary amine base [1]. This is in direct contrast to the widely used Yamaguchi macrolactonization, which employs 2,4,6-trichlorobenzoyl chloride (TCBC) and requires heating under reflux in toluene to promote the mixed anhydride formation and subsequent cyclization [2]. The ability to operate at ambient temperature avoids thermal degradation of sensitive substrates and reduces energy consumption.

Reaction Temperature
Class-level
Room temperature (MNBA) vs. reflux required for Yamaguchi
Enables macrolactonization of thermally sensitive substrates.
CH₂Cl₂, DMAP, Et₃N vs. TCBC, toluene, reflux.
Macrolactonization Reaction Conditions Thermal Sensitivity

MNBA: Research & Industrial Applications


Macrocyclic Lactam Synthesis (FE399 Analogs)

As demonstrated in the synthesis of the FE399 depsipeptidic analog, MNBA with DMAPO catalysis provides a 71% yield for a 16-membered macrolactam, significantly outperforming HATU (50%) and PyBOP (36%) under comparable conditions [1]. This scenario applies to medicinal chemistry programs targeting macrocyclic peptide mimetics, natural product total synthesis of cyclic depsipeptides, and any project where the macrolactamization step is yield-limiting using standard coupling reagents. Procurement of MNBA is justified by the potential to rescue failing cyclizations and improve overall synthetic efficiency.

Mild Macrolactonization of Complex Hydroxy Acids

The room-temperature protocol of the Shiina macrolactonization using MNBA is ideal for substrates that cannot tolerate the reflux conditions of the Yamaguchi method [2][3]. The demonstrated 90% yield for an eight-membered lactone in the octalactin A synthesis underscores its power for constructing medium and large rings that are prevalent in macrolide antibiotics, antifungal agents, and complex natural products [4]. This scenario is highly relevant for academic total synthesis groups and pharmaceutical process R&D departments seeking a robust, mild macrolactonization method.

Esterification of Sterically Hindered Alcohols & Acids

The 85% yield achieved in the esterification of a carboxylic acid with the sterically demanding secondary alcohol menthol [5] and the 52% yield in a reaction where EDCI failed completely [6] highlight MNBA's utility in challenging esterifications. This scenario is particularly valuable in the synthesis of chiral auxiliaries, the derivatization of complex natural product scaffolds, and the preparation of building blocks for diversity-oriented synthesis. Laboratories encountering low yields with standard carbodiimide (DCC, EDCI) or aminium/uronium reagents for ester bond formation should consider MNBA as a high-performance alternative.

Chemoselective Amide Formation

The comparative study with unsubstituted benzoic anhydride, which generated 10% of an undesired benzamide byproduct, demonstrates that the ortho-methyl group in MNBA effectively suppresses this side reaction [7]. This application scenario is critical for the synthesis of carboxamides, particularly in the context of peptide coupling or the preparation of amide-containing pharmaceutical intermediates, where high purity and minimal purification burden are paramount. Procurement of MNBA for amidation is supported by its ability to deliver cleaner reaction profiles compared to simpler anhydrides.

Application
Selection Property
Validation Focus
Macrocyclic lactam synthesis (FE399 analogs)
MNBA/DMAPO catalytic system
Yield and macrocyclization efficiency validation
Mild macrolactonization of complex hydroxy acids
Room-temperature protocol
Substrate scope under ambient conditions
Esterification of sterically hindered alcohols
High reactivity with secondary alcohols
Performance vs. carbodiimide-based methods
Chemoselective amide formation
ortho-Methyl substitution pattern
Byproduct suppression and product purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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